

An In-depth Technical Guide to the Synthesis and Chemical Structure of Dimidazon

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and mechanism of action of **Dimidazon**. The information is intended for researchers, scientists, and professionals involved in drug development and herbicide research.

Introduction to Dimidazon

Dimidazon is a chemical compound belonging to the pyridazinone class of herbicides.[1] Its primary mode of action is the inhibition of photosynthesis in target plant species.[1] Chemically, it is known by its IUPAC name, 4,5-dimethoxy-2-phenylpyridazin-3(2H)-one.[1] Understanding the synthesis and chemical properties of **Dimidazon** is crucial for the development of new herbicidal agents and for studying its environmental impact and metabolic pathways.

Chemical Structure and Physicochemical Properties

The chemical structure of **Dimidazon** consists of a central pyridazinone ring substituted with two methoxy groups and a phenyl group.

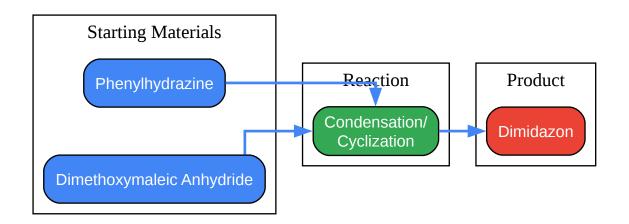
Table 1: Physicochemical Properties of **Dimidazon**



Property	Value	Reference
IUPAC Name	4,5-dimethoxy-2- phenylpyridazin-3(2H)-one	[1]
CAS Number	3295-78-1	[1]
Chemical Formula	C12H12N2O3	[1]
Molecular Weight	232.24 g/mol	[1]
Physical State	Solid	[1]
Canonical SMILES	COC1=C(C(=O)N(N=C1)C2=C C=CC=C2)OC	[1]
InChIKey	NEFZKJCNHBXWLP- UHFFFAOYSA-N	[1]

Synthesis of Dimidazon

The synthesis of pyridazinone derivatives often involves the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative. For **Dimidazon**, a plausible and efficient synthetic route is the reaction of dimethoxymaleic anhydride with phenylhydrazine.



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Caption: Proposed synthesis workflow for **Dimidazon**.



Experimental Protocol: Synthesis of 4,5-dimethoxy-2-phenylpyridazin-3(2H)-one

This protocol is a representative procedure based on established methods for the synthesis of pyridazinone derivatives.[2][3]

Materials:

- Dimethoxymaleic anhydride
- Phenylhydrazine
- Glacial acetic acid
- Ethanol
- Deionized water
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- · Heating mantle and magnetic stirrer
- Filtration apparatus
- Recrystallization setup

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethoxymaleic anhydride (1 equivalent) in glacial acetic acid (10 volumes).
- Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1 equivalent)
 dropwise at room temperature. An exothermic reaction may be observed.
- Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).



- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring.
- Isolation of Crude Product: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
- Purification: Purify the crude **Dimidazon** by recrystallization from a suitable solvent such as
 ethanol to obtain a crystalline solid.
- Drying: Dry the purified product in a vacuum oven at a suitable temperature.
- Characterization: Characterize the final product by determining its melting point and using spectroscopic methods (NMR, IR, and MS).

Spectroscopic Characterization

The structure of the synthesized **Dimidazon** can be confirmed by various spectroscopic techniques. The expected data from these analyses are summarized below.

Table 2: Expected ¹H and ¹³C NMR Spectral Data for **Dimidazon**

¹ H NMR	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 3.8 - 4.0	Singlet	6H	2 x -OCH₃	
~ 7.2 - 7.6	Multiplet	5H	Phenyl-H	_
~ 7.8	Singlet	1H	C ₆ -H	_
¹³ C NMR	Chemical Shift (δ, ppm)	Assignment		_
~ 55 - 60	2 x -OCH₃		_	
~ 120 - 130	Phenyl-C	_		
~ 135 - 145	C4, C5, C6	_		
~ 160	C=O	-		



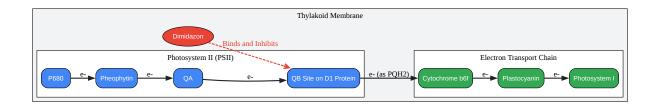
Table 3: Expected Infrared (IR) and Mass Spectrometry (MS) Data for Dimidazon

Spectroscopic Technique	Characteristic Peaks	
IR (cm ⁻¹)	~ 3050-3100 (Aromatic C-H stretch)~ 2850- 2950 (Aliphatic C-H stretch)~ 1650-1670 (C=O stretch, amide)~ 1500-1600 (C=C stretch, aromatic)~ 1050-1250 (C-O stretch, ether)	
MS (m/z)	232 [M] ⁺ (Molecular ion peak)Fragments corresponding to the loss of -OCH ₃ , C ₆ H ₅ , and other stable fragments.	

Mechanism of Action: Inhibition of Photosystem II

Dimidazon acts as a herbicide by inhibiting Photosystem II (PSII) in the chloroplasts of plants. [1] Specifically, it disrupts the photosynthetic electron transport chain.

Dimidazon binds to the Q\oB-binding site on the D1 protein of the PSII reaction center. This binding site is normally occupied by plastoquinone (PQ), which is a mobile electron carrier. By competitively inhibiting the binding of plastoquinone, **Dimidazon** blocks the electron flow from the primary quinone acceptor (Q\oA) to the secondary quinone acceptor (Q\oB). This interruption of the electron transport chain leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and ultimately cell death.[2][4]





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Caption: Inhibition of the photosynthetic electron transport chain by **Dimidazon**.

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